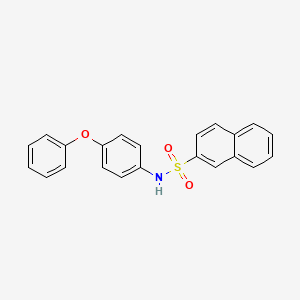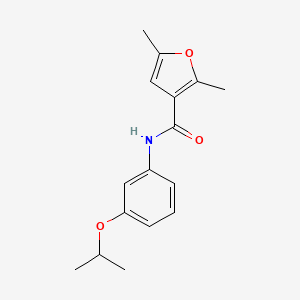![molecular formula C19H20O5 B5309642 2,3,7,8-Tetramethoxy-5H-dibenzo[a,d]cyclohepten-10(11H)-one CAS No. 70402-16-3](/img/structure/B5309642.png)
2,3,7,8-Tetramethoxy-5H-dibenzo[a,d]cyclohepten-10(11H)-one
Descripción general
Descripción
2,3,7,8-Tetramethoxy-5H-dibenzo[a,d]cyclohepten-10(11H)-one is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of dibenzo[a,d]cycloheptenes, which are characterized by a seven-membered ring fused to two benzene rings. The presence of four methoxy groups at positions 2, 3, 7, and 8 adds to its distinctiveness and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetramethoxy-5H-dibenzo[a,d]cyclohepten-10(11H)-one typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the following steps:
Formation of the Core Structure: The initial step involves the formation of the dibenzo[a,d]cycloheptene core. This can be achieved through a series of cyclization reactions, often starting from biphenyl derivatives.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions. This can be done using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Oxidation and Functionalization: The final step involves the oxidation of the intermediate compound to introduce the ketone functionality at the 10-position. This can be achieved using oxidizing agents like chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8-Tetramethoxy-5H-dibenzo[a,d]cyclohepten-10(11H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,3,7,8-Tetramethoxy-5H-dibenzo[a,d]cyclohepten-10(11H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,3,7,8-Tetramethoxy-5H-dibenzo[a,d]cyclohepten-10(11H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 10-Acetoxy-2,3,7,8-tetramethoxy-5H-dibenzo[a,d]cycloheptene
- 6,7-dihydro-1,2,3,9-tetramethoxy-5H-dibenzo[a,c]cyclohepten-5-ol
- Dibenzo[c,E]cycloheptene, 2,3,4,7-tetramethoxy-
Uniqueness
2,3,7,8-Tetramethoxy-5H-dibenzo[a,d]cyclohepten-10(11H)-one is unique due to its specific substitution pattern and the presence of a ketone group. This makes it distinct from other similar compounds, which may have different functional groups or substitution patterns, leading to different chemical and biological properties.
Propiedades
IUPAC Name |
5,6,13,14-tetramethoxytricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-16-7-11-5-13-9-18(23-3)19(24-4)10-14(13)15(20)6-12(11)8-17(16)22-2/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBNESHPTXUIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)C3=CC(=C(C=C3CC2=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160844 | |
| Record name | 5,11-Dihydro-2,3,7,8-tetramethoxy-10H-dibenzo[a,d]cyclohepten-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70402-16-3 | |
| Record name | 5,11-Dihydro-2,3,7,8-tetramethoxy-10H-dibenzo[a,d]cyclohepten-10-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70402-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,11-Dihydro-2,3,7,8-tetramethoxy-10H-dibenzo[a,d]cyclohepten-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B5309565.png)
![2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5309577.png)
![N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine](/img/structure/B5309583.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5309590.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5309598.png)
![[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-phenylsulfanylacetate](/img/structure/B5309601.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5309607.png)


![2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B5309627.png)
![7-(2-methoxyethyl)-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309639.png)
![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol](/img/structure/B5309655.png)

